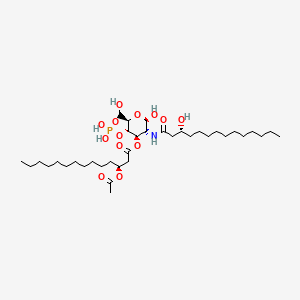
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-(acetyloxy)tetradecanoate), (2(R),3(R))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-(acetyloxy)tetradecanoate), (2®,3®)- is a complex organic compound that belongs to the class of glucose derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-(acetyloxy)tetradecanoate), (2®,3®)- typically involves multiple steps, starting from D-glucose. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using suitable protecting groups to prevent unwanted reactions during subsequent steps.
Deoxygenation: The 2-position hydroxyl group is selectively deoxygenated to form the 2-deoxy derivative.
Amidation: The 2-deoxy derivative is reacted with 3-hydroxy-1-oxotetradecanoic acid to form the corresponding amide.
Phosphorylation: The 4-position hydroxyl group is phosphorylated using a suitable phosphorylating agent to introduce the dihydrogen phosphate group.
Acetylation: The 3-position hydroxyl group is acetylated using acetic anhydride to form the acetyloxy derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-(acetyloxy)tetradecanoate), (2®,3®)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: The hydroxyl and acetyloxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides and amines.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-(acetyloxy)tetradecanoate), (2®,3®)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Used in the development of novel materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to participate in various biochemical reactions. For example, the phosphate group can be involved in phosphorylation reactions, while the acetyloxy group can be involved in acetylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose: The parent compound, which lacks the additional functional groups present in the derivative.
2-Deoxy-D-Glucose: A simpler derivative that lacks the phosphate and acetyloxy groups.
Glucose-6-Phosphate: A phosphorylated derivative of glucose.
Uniqueness
The uniqueness of D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-(acetyloxy)tetradecanoate), (2®,3®)- lies in its complex structure, which combines multiple functional groups. This complexity allows it to participate in a wide range of chemical and biological reactions, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
125034-33-5 |
|---|---|
Fórmula molecular |
C36H68NO13P |
Peso molecular |
753.9 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-5-phosphonooxyoxan-4-yl] (3S)-3-acetyloxytetradecanoate |
InChI |
InChI=1S/C36H68NO13P/c1-4-6-8-10-12-14-16-18-20-22-28(40)24-31(41)37-33-35(34(50-51(44,45)46)30(26-38)48-36(33)43)49-32(42)25-29(47-27(3)39)23-21-19-17-15-13-11-9-7-5-2/h28-30,33-36,38,40,43H,4-26H2,1-3H3,(H,37,41)(H2,44,45,46)/t28-,29+,30-,33-,34-,35-,36-/m1/s1 |
Clave InChI |
YJVJDHHUSFFAQO-NDZURMGVSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)OP(=O)(O)O)OC(=O)C[C@H](CCCCCCCCCCC)OC(=O)C)O |
SMILES canónico |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1O)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(2S)-2-[({[(1S)-1-Carboxy-2-phenylethyl]amino}carbonyl)amino]-3-oxo-3-(pentylamino)propyl]phenoxy}malonic acid](/img/structure/B12799699.png)
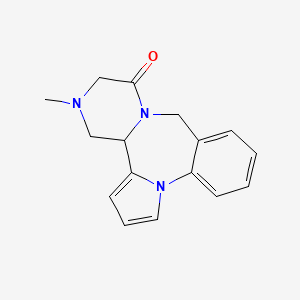

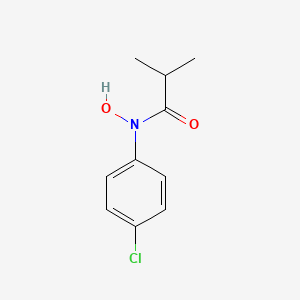
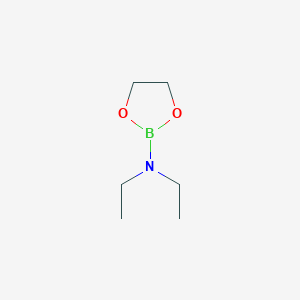
![(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol](/img/structure/B12799725.png)
![4-[1-(4-dimethylaminophenyl)-2-phenyl-ethenyl]-N,N-dimethyl-aniline](/img/structure/B12799726.png)
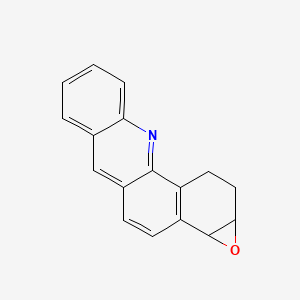
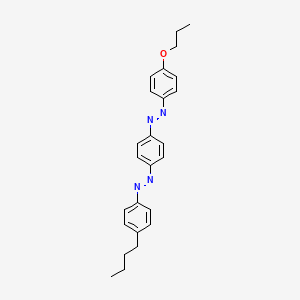
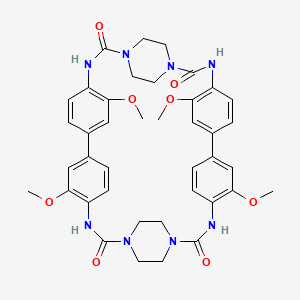
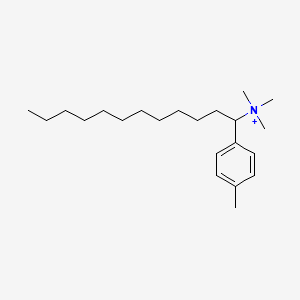
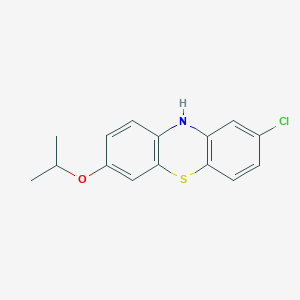
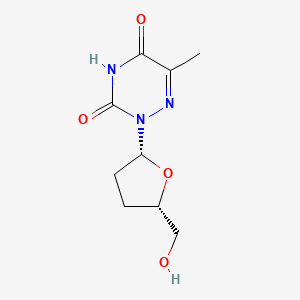
![9-pyridin-4-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12799772.png)
